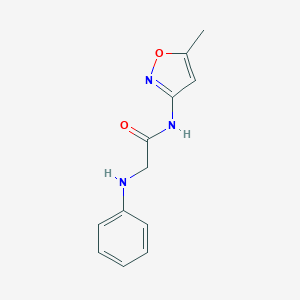![molecular formula C23H17ClN2O3 B271057 1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, commonly known as DCF, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and oncology.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In neuroscience, DCF has been investigated for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases. In oncology, it has been studied for its potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of DCF is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. DCF has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DCF has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects, such as reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. In addition, DCF has been shown to inhibit the growth of tumor cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCF is its potential as a multi-target drug, with applications in various fields. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of DCF is its low solubility in water, which may affect its bioavailability. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on DCF. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and improve its bioavailability.
In conclusion, DCF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop more efficient synthesis methods and improve its bioavailability.
Synthesemethoden
DCF can be synthesized by reacting 3-chloroaniline with dibenzo[b,d]furan-3-ylmethanamine, followed by cyclization with pyrrolidine-3-carboxylic acid and acylation with acetic anhydride. The yield of the synthesis process is reported to be around 60%.
Eigenschaften
Produktname |
1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C23H17ClN2O3 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H17ClN2O3/c24-15-4-3-5-17(11-15)26-13-14(10-22(26)27)23(28)25-16-8-9-19-18-6-1-2-7-20(18)29-21(19)12-16/h1-9,11-12,14H,10,13H2,(H,25,28) |
InChI-Schlüssel |
ZEUPTDMXMSBSKG-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)